Penciclovir-d4

LC-MS/MS Bioanalysis Stable Isotope Labeling

Penciclovir-d4 (CAS 1020719-72-5) is a +4 Da deuterated internal standard engineered for precise LC-MS/MS quantitation of penciclovir in biological matrices. Unlabeled penciclovir fails as an IS due to co-elution and mass spectral interference. Penciclovir-d4 provides distinct MRM channels with identical extraction recovery and ionization efficiency, fulfilling FDA/EMA SIL-IS requirements for ANDA bioanalytical validation. Essential for preclinical PK, metabolic tracing, and regulatory-compliant method development.

Molecular Formula C10H15N5O3
Molecular Weight 257.28 g/mol
CAS No. 1020719-72-5
Cat. No. B562112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenciclovir-d4
CAS1020719-72-5
Synonyms2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-6H-purin-6-one-d4
Molecular FormulaC10H15N5O3
Molecular Weight257.28 g/mol
Structural Identifiers
InChIInChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/i1D2,2D2
InChIKeyJNTOCHDNEULJHD-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penciclovir-d4 (CAS 1020719-72-5) Procurement Guide for Bioanalytical Quantitation


Penciclovir-d4 (CAS 1020719-72-5) is a deuterated analog of the antiviral nucleoside agent penciclovir, featuring the substitution of four hydrogen atoms with deuterium at the 3,3,4,4-positions of the butyl side chain [1]. This stable isotope-labeled compound exhibits a molecular weight of 257.28 g/mol, representing a mass shift of +4 Da relative to the unlabeled parent compound (MW 253.26) [2]. Penciclovir-d4 is not a therapeutic agent but is procured exclusively as an analytical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enable precise quantitation of penciclovir and its metabolites in biological matrices .

Why Unlabeled Penciclovir Cannot Substitute for Penciclovir-d4 in Quantitative LC-MS/MS


In quantitative bioanalysis, substituting unlabeled penciclovir for penciclovir-d4 as an internal standard results in analytical failure due to co-elution and mass spectral interference. Unlabeled penciclovir shares an identical chromatographic retention time and m/z value with the target analyte, rendering baseline separation impossible and introducing matrix-effect-induced ion suppression or enhancement that cannot be corrected [1]. Penciclovir-d4 provides a +4 Da mass shift that enables distinct detection channels in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes while maintaining near-identical extraction recovery and ionization efficiency, thereby fulfilling the fundamental requirement for stable isotope-labeled internal standard (SIL-IS) methodology per regulatory guidance [2].

Penciclovir-d4 Quantitative Differentiation Evidence for Bioanalytical Method Validation


Mass Spectrometric Differentiation: +4 Da Mass Shift Versus Unlabeled Penciclovir

Penciclovir-d4 incorporates four deuterium atoms specifically at the 3,3,4,4-positions of the butyl side chain, yielding an exact mass of 257.14259634 g/mol compared to unlabeled penciclovir at 253.11748938 g/mol [1]. This +4.0251 Da mass difference permits baseline-resolved detection in quadrupole-based mass analyzers without isotopic cross-talk between the analyte and internal standard channels .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Physicochemical Property Equivalence: LogP and tPSA Identity with Parent Compound

Despite the +4 Da mass increase, penciclovir-d4 maintains identical physicochemical parameters to unlabeled penciclovir: XLogP3 = -1.9 and topological polar surface area (tPSA) = 131.04 Ų [1]. This equivalence ensures that penciclovir-d4 co-extracts and co-elutes with the analyte under reversed-phase LC conditions, thereby correcting for variable recovery and ion suppression/enhancement across biological sample types .

Sample Preparation Extraction Recovery Matrix Effects

Regulatory Compliance for ANDA/QC Applications Versus Research-Grade Unlabeled Material

Penciclovir-d4 is supplied with full characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) [1]. Unlike unlabeled penciclovir reference material, which may lack complete documentation, penciclovir-d4 offers traceability against pharmacopeial standards (USP or EP) upon feasibility assessment .

Method Validation ANDA Quality Control

Metabolic Fate Tracking: Deuterium as Tracer Versus Unlabeled Material

In drug metabolism studies, penciclovir-d4 enables the precise tracking of penciclovir biotransformation pathways through mass spectrometric differentiation of parent drug and metabolites [1]. A 2024 study published in Antimicrobial Agents and Chemotherapy utilized penciclovir-d4 as an internal standard to identify previously uncharacterized metabolites in human hepatocyte models [2].

Drug Metabolism ADME Biotransformation

Pharmacokinetic Profile Modification: Deuterium Isotope Effect Potential

Deuteration at metabolically labile positions can alter the pharmacokinetic and metabolic profiles of pharmaceuticals through the kinetic isotope effect (KIE) [1]. While direct comparative PK data for penciclovir-d4 versus unlabeled penciclovir is limited in public literature, the deuterium substitution strategy has been shown to affect drug half-life, bioavailability, and tissue distribution profiles in analogous nucleoside analogs [2].

Pharmacokinetics Deuterium Isotope Effect Metabolic Stability

Penciclovir-d4 Optimized Use Cases for Bioanalytical and Pharmaceutical Development


Regulated Bioanalysis for ANDA Filing: Penciclovir-d4 as SIL-IS in LC-MS/MS Method Validation

Penciclovir-d4 is the appropriate internal standard for developing and validating LC-MS/MS methods intended for ANDA submissions. The +4 Da mass shift [1] enables selective MRM detection without isotopic interference, while the regulatory-compliant characterization documentation [2] satisfies FDA and EMA requirements for bioanalytical method validation.

Drug-Drug Interaction and Metabolic Pathway Elucidation Studies

When investigating the metabolism of penciclovir or its prodrug famciclovir in hepatocyte models or clinical samples, penciclovir-d4 serves as the definitive tracer to distinguish parent drug from metabolites [1]. The identical LogP and tPSA values [2] ensure that the internal standard co-elutes with the analyte, correcting for matrix effects across diverse sample types.

Pharmacokinetic Profiling in Preclinical Species: Plasma and Tissue Quantitation

For preclinical PK studies in rodent or non-rodent species, penciclovir-d4 is the required internal standard for accurate quantitation of penciclovir concentrations in plasma, urine, and tissue homogenates [1]. The identical extraction recovery and ionization efficiency to unlabeled penciclovir [2] minimizes variability arising from sample preparation and matrix composition differences across biological replicates.

Investigation of Deuterium Isotope Effects on Nucleoside Analog Metabolism

For research groups exploring the impact of deuteration on nucleoside analog pharmacokinetics, penciclovir-d4 provides a model system to test hypotheses regarding metabolic shunting, enzyme kinetics, and in vivo stability. While direct comparative PK data remain unpublished, class-level evidence from deuterated pharmaceuticals suggests potential for altered clearance pathways [1].

Technical Documentation Hub

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